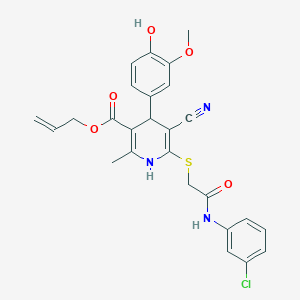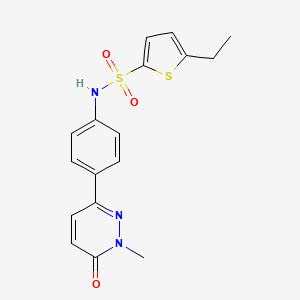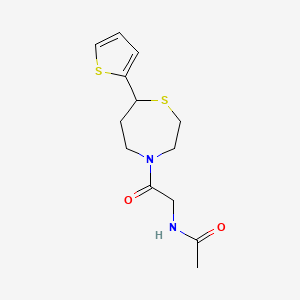![molecular formula C17H14F5NO3 B2468141 2-(3,5-dimethylphenoxy)-2,2-difluoro-N-[4-(trifluoromethoxy)phenyl]acetamide CAS No. 251097-75-3](/img/structure/B2468141.png)
2-(3,5-dimethylphenoxy)-2,2-difluoro-N-[4-(trifluoromethoxy)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,5-dimethylphenoxy)-2,2-difluoro-N-[4-(trifluoromethoxy)phenyl]acetamide, commonly referred to as “3,5-DMPF-2,2-DFA”, is a novel compound synthesized by researchers in the fields of biochemistry, organic chemistry, and pharmaceutical sciences. This compound has been studied for its potential applications in the fields of drug discovery, drug delivery, and drug metabolism. 3,5-DMPF-2,2-DFA has been found to exhibit a wide range of biological effects, including anti-inflammatory, anti-cancer, and antioxidant activity.
Wissenschaftliche Forschungsanwendungen
3,5-DMPF-2,2-DFA has been studied for its potential applications in drug discovery, drug delivery, and drug metabolism. It has been found to inhibit the growth of several cancer cell lines, including breast, lung, and prostate cancer cells. It has also been found to possess anti-inflammatory, anti-oxidant, and anti-viral properties. In addition, 3,5-DMPF-2,2-DFA has been studied for its potential use as a drug delivery system for various therapeutic agents, such as small interfering RNA (siRNA).
Wirkmechanismus
The exact mechanism of action of 3,5-DMPF-2,2-DFA is not yet fully understood. However, it is believed that the compound may interact with certain cell surface receptors, such as the Toll-like receptor 4 (TLR4), to modulate the activity of certain signal transduction pathways. In addition, 3,5-DMPF-2,2-DFA has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response.
Biochemical and Physiological Effects
3,5-DMPF-2,2-DFA has been found to possess a wide range of biochemical and physiological effects. In particular, it has been found to possess anti-inflammatory, anti-cancer, and antioxidant activity. In addition, 3,5-DMPF-2,2-DFA has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 3,5-DMPF-2,2-DFA in laboratory experiments has several advantages. First, 3,5-DMPF-2,2-DFA can be synthesized in a relatively straightforward manner. Second, the compound has been found to possess a wide range of biological activities, making it an attractive compound for use in drug discovery and drug delivery applications. Third, the compound is relatively stable and can be stored at room temperature for extended periods of time.
However, there are also some limitations to the use of 3,5-DMPF-2,2-DFA in laboratory experiments. First, the compound is relatively expensive, making it difficult to use in large-scale experiments. Second, the exact mechanism of action of 3,5-DMPF-2,2-DFA is not yet fully understood, which can make it difficult to predict its effects in certain situations. Finally, the compound has not yet been approved for clinical use, making it difficult to study its effects in humans.
Zukünftige Richtungen
There are several potential future directions for the study of 3,5-DMPF-2,2-DFA. First, further research is needed to better understand the mechanism of action of 3,5-DMPF-2,2-DFA. Second, additional studies are needed to determine the potential therapeutic applications of 3,5-DMPF-2,2-DFA. Third, further research is needed to determine the potential side effects of 3,5-DMPF-2,2-DFA. Finally, additional studies are needed to determine the optimal dosage and administration of 3,5-DMPF-2,2-DFA for various therapeutic applications.
Synthesemethoden
3,5-DMPF-2,2-DFA was synthesized by a multi-step procedure involving the reaction of 3,5-dimethylphenol with difluoromethanesulfonyl chloride, followed by a coupling reaction with 4-(trifluoromethoxy)phenylacetic acid. The compound was then purified by column chromatography and recrystallization. The overall yield of the synthesis was found to be approximately 70%.
Eigenschaften
IUPAC Name |
2-(3,5-dimethylphenoxy)-2,2-difluoro-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F5NO3/c1-10-7-11(2)9-14(8-10)25-16(18,19)15(24)23-12-3-5-13(6-4-12)26-17(20,21)22/h3-9H,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTXCJZYUISZVFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(C(=O)NC2=CC=C(C=C2)OC(F)(F)F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F5NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-dimethylphenoxy)-2,2-difluoro-N-[4-(trifluoromethoxy)phenyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(5-methylisoxazol-4-yl)methanone](/img/structure/B2468058.png)
![3-(2-chlorophenyl)-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B2468061.png)

![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-{2-[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]ethyl}piperidine-4-carboxamide](/img/structure/B2468067.png)

![[2-(3-Bromophenyl)triazol-4-yl]methanamine;hydrochloride](/img/structure/B2468069.png)
![7-methyl-1-oxo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)isochroman-3-carboxamide](/img/structure/B2468070.png)

![(E)-1-[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B2468072.png)
![(E)-7-(but-2-en-1-yl)-1,3,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2468074.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-fluorobenzenesulfonamide](/img/structure/B2468077.png)
![3-methoxy-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2468079.png)
